molecular formula C18H18F3N5O3 B2961341 N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide CAS No. 1351659-60-3

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Cat. No. B2961341
CAS RN: 1351659-60-3
M. Wt: 409.369
InChI Key: ZAAKAYYLICTGHM-UHFFFAOYSA-N
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Description

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F3N5O3 and its molecular weight is 409.369. The purity is usually 95%.
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Scientific Research Applications

Anti-Fibrosis Activity

This compound, due to its pyrimidine moiety, could potentially have anti-fibrosis activity . Pyrimidine derivatives have been found to present better anti-fibrotic activities than some known drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial activity . Although the specific antimicrobial activity of this compound is not mentioned, it’s plausible that it could have similar properties.

Antiviral Activity

Again, compounds with similar structures have shown antiviral activity . This suggests that this compound could potentially be used in antiviral research.

Antitumor Activity

Pyrimidine derivatives are known to exhibit antitumor activities . Therefore, this compound could potentially be used in cancer research or treatment.

Antifibrotic Compounds

Pyrimidine derivatives are also known as antifibrotic compounds . This compound could potentially be used in the treatment of fibrotic diseases.

Medicinal Chemistry

The construction of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry . This compound, with its complex structure, could be used in the synthesis of novel heterocyclic compounds.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial PPTases, thereby affecting the viability and virulence of the bacteria .

Biochemical Pathways

The inhibition of PPTases by the compound affects the post-translational modification of proteins in bacteria . This disruption can attenuate the production of certain metabolites dependent on Sfp-PPTase . The exact biochemical pathways affected may vary depending on the specific bacteria and the presence of other PPTases .

Pharmacokinetics

The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo pharmacokinetic profiles of the compound, have been highlighted .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It has been found to show antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the effectiveness of the compound .

properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O3/c19-18(20,21)12-3-4-14(22-9-12)25-5-7-26(8-6-25)16(28)13-10-29-17(23-13)24-15(27)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKAYYLICTGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

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